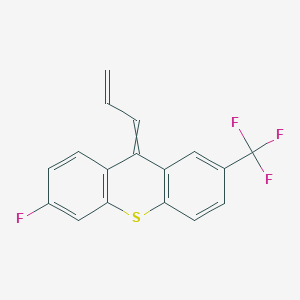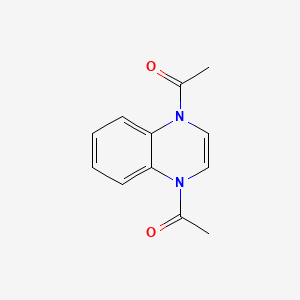
Chloroethene;propane-1,2-diol;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. This compound is known for its unique properties, which make it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the quality and consistency of the polymer. The raw materials, including 2-propenoic acid monoester with 1,2-propanediol and chloroethene, are fed into the reactor, where they undergo polymerization under controlled conditions .
化学反応の分析
Types of Reactions
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the polymer.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the polymer.
Substitution: This reaction involves the replacement of one functional group in the polymer with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems due to its unique polymeric properties.
Industry: Used in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves its interaction with various molecular targets. The polymer can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are facilitated by the functional groups present in the polymer, which can participate in various chemical reactions .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with α-[4-(ethenyloxy) butyl]-ω-hydroxypoly (oxy-1,2-ethanediyl) and 2,5-furandione .
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with (chloromethyl)oxirane, dihydro-2,5-furandione and 4,4-(1-methylethylidene)bisphenol .
Uniqueness
What sets 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene apart from similar compounds is its unique combination of properties, including its ability to form strong, stable bonds and its versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications .
特性
CAS番号 |
57495-45-1 |
|---|---|
分子式 |
C8H15ClO4 |
分子量 |
210.65 g/mol |
IUPAC名 |
chloroethene;propane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H8O2.C3H4O2.C2H3Cl/c1-3(5)2-4;1-2-3(4)5;1-2-3/h3-5H,2H2,1H3;2H,1H2,(H,4,5);2H,1H2 |
InChIキー |
PDRKSFGZAKDAAB-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C=CC(=O)O.C=CCl |
関連するCAS |
57495-45-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


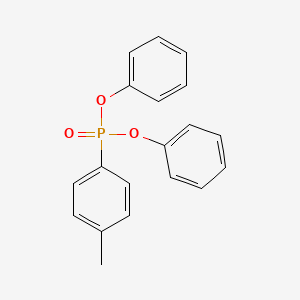
![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
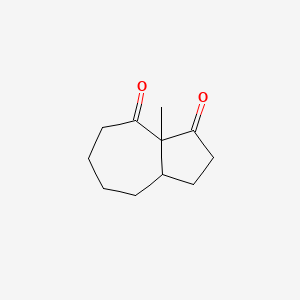
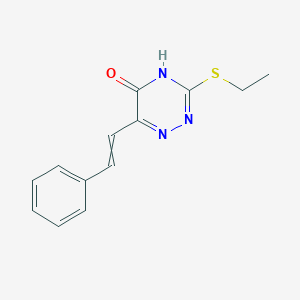
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
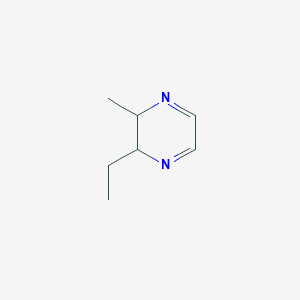
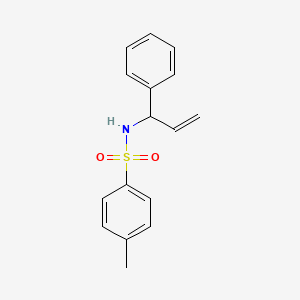

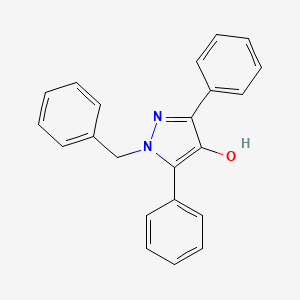

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
